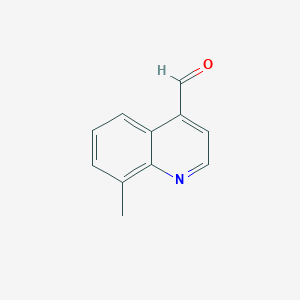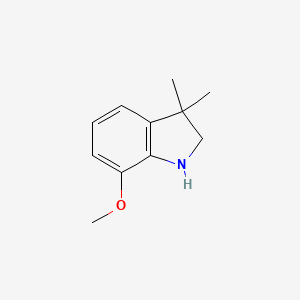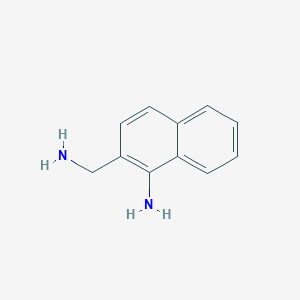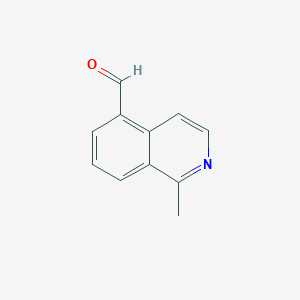
8-Methylquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the 8th position and an aldehyde group at the 4th position. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-4-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where 8-methylquinoline is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8th position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 8-Methylquinoline-4-carboxylic acid.
Reduction: 8-Methylquinoline-4-methanol.
Substitution: 8-Nitroquinoline-4-carbaldehyde or 8-Haloquinoline-4-carbaldehyde.
Applications De Recherche Scientifique
8-Methylquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Methylquinoline-4-carbaldehyde largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline-4-carbaldehyde: Similar structure but with a hydroxyl group at the 8th position instead of a methyl group.
2-Methylquinoline-4-carbaldehyde: Methyl group at the 2nd position instead of the 8th position.
8-Methylquinoline-2-carbaldehyde: Aldehyde group at the 2nd position instead of the 4th position.
Uniqueness: 8-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in organic synthesis and medicinal chemistry that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
8-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-9(7-13)5-6-12-11(8)10/h2-7H,1H3 |
Clé InChI |
LZAOYKHWMUIUAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)





![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)



![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)


![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
